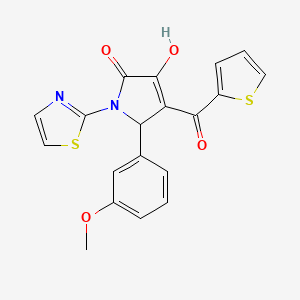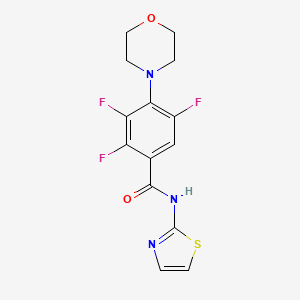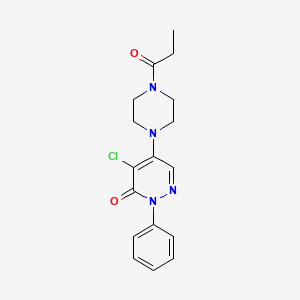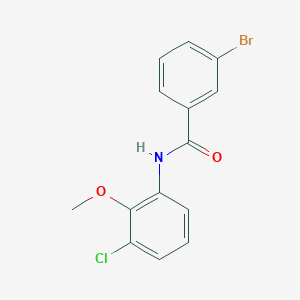
3-hydroxy-5-(3-methoxyphenyl)-1-(1,3-thiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-HYDROXY-5-(3-METHOXYPHENYL)-1-(1,3-THIAZOL-2-YL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE” is a complex organic compound that features multiple functional groups, including hydroxyl, methoxy, thiazole, and thiophene
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-HYDROXY-5-(3-METHOXYPHENYL)-1-(1,3-THIAZOL-2-YL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their sequential reactions to form the final product. Common synthetic routes may include:
Aldol Condensation: Combining aldehydes or ketones with thiazole and thiophene derivatives.
Cyclization Reactions: Forming the pyrrole ring through cyclization of appropriate precursors.
Functional Group Modifications: Introducing hydroxyl and methoxy groups through specific reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale manufacturing. This includes:
Catalysis: Using catalysts to enhance reaction rates and yields.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Safety Measures: Implementing safety protocols to handle hazardous reagents and conditions.
化学反应分析
Types of Reactions
“3-HYDROXY-5-(3-METHOXYPHENYL)-1-(1,3-THIAZOL-2-YL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE” can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.
Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or chemical processes.
作用机制
The mechanism by which “3-HYDROXY-5-(3-METHOXYPHENYL)-1-(1,3-THIAZOL-2-YL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE” exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Gene Expression: Influencing the expression of genes involved in various biological processes.
相似化合物的比较
Similar Compounds
- 3-HYDROXY-5-(3-METHOXYPHENYL)-1-(1,3-THIAZOL-2-YL)-4-(2-FURANYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
- 3-HYDROXY-5-(3-METHOXYPHENYL)-1-(1,3-THIAZOL-2-YL)-4-(2-PYRIDYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
Uniqueness
The uniqueness of “3-HYDROXY-5-(3-METHOXYPHENYL)-1-(1,3-THIAZOL-2-YL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE” lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C19H14N2O4S2 |
|---|---|
分子量 |
398.5 g/mol |
IUPAC 名称 |
4-hydroxy-2-(3-methoxyphenyl)-1-(1,3-thiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C19H14N2O4S2/c1-25-12-5-2-4-11(10-12)15-14(16(22)13-6-3-8-26-13)17(23)18(24)21(15)19-20-7-9-27-19/h2-10,15,23H,1H3 |
InChI 键 |
SBOPMOHOEBERNN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C2C(=C(C(=O)N2C3=NC=CS3)O)C(=O)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B14944826.png)

![9-Bromo-5-(2-chlorophenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14944830.png)
![3-{4-[4-(Ethylsulfonyl)phenyl]piperazin-1-yl}-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B14944842.png)

![1-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}-2-(4-fluorophenyl)ethanone](/img/structure/B14944862.png)
![(5E)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14944863.png)


![3-fluoro-N-[2-(phenylacetyl)phenyl]benzamide](/img/structure/B14944892.png)
![3-(4-Methoxyphenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-1-(2-phenylethyl)urea](/img/structure/B14944903.png)
![methyl 5-amino-7-(4-bromothiophen-2-yl)-6-cyano-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B14944905.png)
![2-[1-(3-chlorophenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B14944916.png)
![N-{7-[(2-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-fluorobenzamide](/img/structure/B14944919.png)
